molecular formula C11H13BrN2 B13324559 Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole CAS No. 1059630-17-9

Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13324559
CAS No.: 1059630-17-9
M. Wt: 253.14 g/mol
InChI Key: LPBJHSPFSUDRSY-PSASIEDQSA-N
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Description

Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a bromine atom and a hexahydro-pyridoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, N-bromosuccinimide (NBS), alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields brominated indole derivatives, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the bromine atom, which may confer distinct chemical and biological properties.

Properties

CAS No.

1059630-17-9

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H13BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,8,10,13-14H,4-6H2/t8-,10-/m1/s1

InChI Key

LPBJHSPFSUDRSY-PSASIEDQSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1NC3=C2C=CC=C3Br

Canonical SMILES

C1CNCC2C1NC3=C2C=CC=C3Br

Origin of Product

United States

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